2-(Trifluoromethyl)cinnamic acid

Descripción

Significance of the Trifluoromethyl Group in Enhancing Chemical Reactivity and Biological Functionality in Cinnamic Acid Frameworks

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, primarily through an inductive effect, significantly influences the electronic environment of the cinnamic acid framework. nih.gov This electronic perturbation enhances the reactivity of adjacent functional groups, making the molecule a versatile building block in organic synthesis. For instance, the increased electrophilicity at certain positions can facilitate a variety of chemical transformations. nih.gov

Beyond altering chemical reactivity, the trifluoromethyl group profoundly impacts the biological functionality of cinnamic acid derivatives. The incorporation of -CF3 can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. researchgate.net This enhancement in bioavailability is a critical factor in drug design. researchgate.net Furthermore, the robust carbon-fluorine bonds in the trifluoromethyl group can increase the metabolic stability of a compound, prolonging its therapeutic effect. researchgate.net The nature and position of substituents on the cinnamic acid ring have been shown to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized derivatives. nih.gov For example, studies on other halogenated cinnamic acid derivatives have demonstrated that the position of the halogen substituent significantly affects their biological activity and selectivity. nih.gov

Historical Context and Evolution of Research on Substituted Cinnamic Acids

Research into cinnamic acid and its derivatives has a long history, originating from its isolation from cinnamon oil. wikipedia.org Initially, studies focused on its natural occurrence and basic chemical properties. A significant leap in understanding the reactivity of substituted aromatic compounds came with the development of the Hammett equation in 1937, which provided a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. wikipedia.org The hydrolysis of substituted cinnamic acid esters was one of the reactions studied to establish this relationship. wikipedia.org

The mid-20th century saw increased interest in the synthesis and reactions of substituted cinnamic acids, including decarboxylation studies published as early as 1947. acs.org The evolution of synthetic methodologies, such as the Perkin reaction, Claisen condensation, and later the Horner-Wadsworth-Emmons reaction, provided chemists with the tools to create a wide array of substituted cinnamic acids. organic-chemistry.orgnih.gov The latter half of the 20th century and the beginning of the 21st century have been marked by a surge in research focused on the biological activities of these derivatives, driven by the need for new therapeutic agents. nih.govnih.gov This has led to the exploration of various substituents, with a growing emphasis on fluorinated groups like trifluoromethyl to create novel compounds with enhanced properties. nih.gov

Scope and Research Objectives for 2-(Trifluoromethyl)cinnamic acid Studies

The study of this compound is driven by a range of research objectives, primarily centered on its utility as a versatile building block in the synthesis of more complex and functional molecules. A key objective is the development of novel pharmaceuticals. Researchers utilize this compound as a starting material to synthesize potential drugs for treating a variety of conditions, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.govnih.gov The presence of the trifluoromethyl group is often a deliberate design choice to improve the pharmacological profile of the target molecule. nih.gov

In the realm of materials science, another research objective is the use of this compound to create new polymers and specialty chemicals with unique properties. nih.gov The trifluoromethyl group can impart desirable characteristics such as thermal stability and altered electronic properties. Furthermore, a fundamental research objective is to explore the specific reactivity and reaction mechanisms of this compound. Understanding how the ortho-trifluoromethyl group influences the outcomes of various chemical reactions allows for the development of new synthetic strategies and a deeper comprehension of physical organic chemistry principles. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H7F3O2 |

| Molecular Weight | 216.16 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 205-207 °C sigmaaldrich.com |

| CAS Number | 2062-25-1 sigmaaldrich.com |

Compound Identification

| Identifier | Value |

| IUPAC Name | (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid |

| Synonyms | o-(Trifluoromethyl)cinnamic acid, 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]- |

| InChI | 1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ |

| InChIKey | AMVYAIXPAGBXOM-AATRIKPKSA-N |

| SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F |

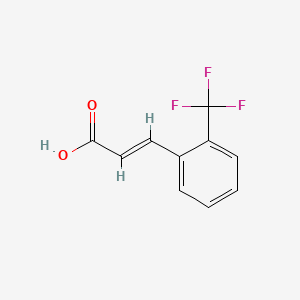

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYAIXPAGBXOM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031323 | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-25-1, 98386-81-3 | |

| Record name | o-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)cinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Cinnamic Acid and Its Analogues

Development of Stereoselective Synthetic Pathways for 2-(Trifluoromethyl)cinnamic acid

Stereoselective synthesis is crucial for producing specific isomers of trifluoromethylated cinnamic acids, which can exhibit different biological activities. Classical and modern olefination reactions have been optimized to achieve high stereocontrol.

Optimized Aldol (B89426) Condensation Routes for m-Trifluoromethyl Cinnamic Acid Synthesis

The reaction's efficiency is dependent on the choice of catalyst and solvent. Catalysts such as 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine have been shown to be effective. google.com The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF), methanol, or methyl tertiary butyl ether (MTBE). google.com

Table 1: Aldol Condensation for m-Trifluoromethyl Cinnamic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | DBU | Tetrahydrofuran | Room Temp (20-25°C) | 48h |

Data sourced from patent information describing a specific embodiment of the synthesis. google.com

Horner-Wadsworth-Emmons (HWE) and Related Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity. wikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com This method is particularly advantageous over the classical Wittig reaction as the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. wikipedia.org

For the synthesis of this compound, the HWE reaction would typically involve the condensation of 2-(trifluoromethyl)benzaldehyde (B1295035) with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base. The reaction proceeds through the deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the predominantly (E)-alkene product. wikipedia.orgyoutube.com The Still-Gennari modification of the HWE reaction can be employed if the (Z)-isomer is desired, often utilizing phosphonates with electron-withdrawing groups. youtube.com

Table 2: General Horner-Wadsworth-Emmons (HWE) Reaction for this compound

| Aldehyde | Phosphonate Reagent | Base | Product | Typical Stereoselectivity |

|---|---|---|---|---|

| 2-(Trifluoromethyl)benzaldehyde | Triethyl phosphonoacetate | NaH, K2CO3, DBU | Ethyl (E)-2-(trifluoromethyl)cinnamate | >95% (E)-isomer |

This table represents a generalized HWE reaction for the target structure based on established principles. wikipedia.orgsynarchive.com

Transition Metal-Catalyzed Approaches to Trifluoromethylated Cinnamic Acid Structures

Transition metal catalysis offers powerful and versatile tools for constructing complex molecules, including trifluoromethylated cinnamic acids. Catalysts based on palladium, copper, and ruthenium have enabled novel synthetic transformations with high efficiency and selectivity.

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Decarboxylative cross-coupling has emerged as a valuable strategy that uses readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.org This method avoids the need for preparing often unstable organometallic reagents. wikipedia.org

In the context of trifluoromethylated styrenes, which are direct products of the decarboxylative trifluoromethylation of cinnamic acids, palladium catalysis plays a role in related transformations. nih.govresearchgate.net For instance, palladium-catalyzed decarbonylative C-H functionalization allows for the coupling of fluoroalkyl carboxylic acid derivatives with C-H bonds, representing an advanced strategy to access complex fluoroalkyl arenes. acs.org While direct palladium-catalyzed decarboxylative coupling to retain the cinnamic acid structure is less common, the principles are applied in related syntheses of trifluoromethyl-containing molecules. nih.govrsc.orgnih.gov

Copper-Catalyzed Trifluoromethylation and Fluoroalkylation Methods

Copper-catalyzed reactions have become indispensable for trifluoromethylation and fluoroalkylation due to the lower cost of copper and its unique reactivity. nih.gov An efficient method for the stereoselective trifluoroethylation of cinnamic acid derivatives involves a copper-catalyzed decarboxylative cross-coupling with CF3CH2I. researchgate.net This protocol demonstrates high functional group tolerance and excellent (E)-selectivity. researchgate.net

Another approach is the copper-catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using sodium trifluoromethanesulfinate (CF3SO2Na) under relatively mild conditions. researchgate.net These methods provide direct access to β-(trifluoromethyl)styrenes from cinnamic acid precursors. nih.govresearchgate.net The mechanism often involves the formation of an alkylcopper species, and in some cases, radical intermediates have been proposed. nih.gov

Table 3: Example of Copper-Catalyzed Decarboxylative Fluoroalkylation

| Substrate | Reagent | Catalyst | Additive | Product Type | Selectivity |

|---|---|---|---|---|---|

| Cinnamic Acid Derivatives | CF3CH2I | Cu(OTf)2 | Ag2CO3 | (E)-Trifluoroethylated Styrene (B11656) | Excellent E-selectivity |

Data sourced from a study on copper-catalyzed stereoselective trifluoroethylation. researchgate.net

Ruthenium-Catalyzed Transformations and Mechanistic Insights

Ruthenium catalysts have shown promise in various organic transformations, including the decarboxylation of cinnamic acids. A polymeric ruthenium "sawhorse" complex has been proven effective for the catalytic decarboxylation of trans-cinnamic acid and its substituted analogues to produce styrene derivatives. tandfonline.com

A study investigating substituent effects on this reaction included para-trifluoromethyl cinnamic acid. The research found that the electron-withdrawing trifluoromethyl group significantly slowed the rate of decarboxylation compared to electron-donating groups like methoxy (B1213986). tandfonline.com This effect is reflected in the apparent activation energy, which was calculated to be 142 kJ/mol for the trifluoromethyl-substituted substrate, the highest among the tested analogues. tandfonline.com The reaction proceeds effectively in a 2-ethylhexanoic acid solvent, which proved superior to other solvents like tetraglyme. tandfonline.com

Table 4: Ruthenium-Catalyzed Decarboxylation of Substituted Cinnamic Acids

| Substrate (para-substituted) | Apparent Activation Energy (kJ/mol) | Relative Conversion (at 175°C) |

|---|---|---|

| 4-Methoxy-cinnamic acid | 66 | High |

| 4-Methyl-cinnamic acid | 114 | Moderate |

| Cinnamic acid (unsubstituted) | 120 | Base |

| 4-Trifluoromethyl-cinnamic acid | 142 | Low |

Data sourced from a study on decarboxylation using a ruthenium sawhorse catalyst. tandfonline.com

Electrochemical and Radical-Mediated Synthesis of Trifluoromethylated Cinnamic Acids

Recent advancements have moved towards more sustainable and efficient methods for introducing the trifluoromethyl group onto cinnamic acid scaffolds. Electrochemical and radical-mediated pathways have emerged as powerful alternatives to traditional methods that often require harsh oxidants and metal catalysts. researchgate.net

Electrochemical synthesis offers a green and efficient route for the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives. nih.gov This strategy avoids the need for external chemical oxidants and often proceeds under mild, catalyst-free conditions. researchgate.netnih.gov The reaction typically utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, as an inexpensive and stable source of the trifluoromethyl group. researchgate.netacs.org

The core of the process involves the electro-oxidative decarboxylation of a cinnamic acid derivative to generate a vinyl radical, which then couples with a trifluoromethyl radical generated from the Langlois reagent. researchgate.netnih.gov Studies have focused on optimizing reaction conditions to improve efficiency and reduce the required amount of the Langlois reagent. researchgate.net For instance, investigations have explored the use of different limiting reagents and solvent systems, such as a mixture of 1,2-dimethoxyethane (B42094) and water with LiClO₄ as an electrolyte, to achieve good yields. researchgate.net The process demonstrates high regioselectivity, leading to the formation of C(vinyl)-CF₃ compounds. nih.gov

A combined experimental and computational study revisited the electrochemical decarboxylative trifluoromethylation to refine the conditions, demonstrating that the reaction has broad functional group tolerance and is suitable for scaled-up synthesis. researchgate.net The synthetic utility of the resulting β-(trifluoromethyl)styrenes has been shown through their conversion into other valuable compounds like 4-aryl-3-(trifluoromethyl)pyrrolidines. researchgate.net

Table 1: Selected Conditions for Electrochemical Decarboxylative Trifluoromethylation of Cinnamic Acid Derivatives

| Starting Material | CF₃ Source | Conditions | Key Features | Yield | Source |

| Cinnamic Acid Derivatives | Langlois Reagent (CF₃SO₂Na) | Electro-oxidative, catalyst-free, external oxidant-free | High regioselectivity, formation of C(vinyl)-CF₃ compounds | Good | nih.gov |

| p-methoxycinnamic acid | Langlois Reagent (CF₃SO₂Na) | Electrolysis in DME/H₂O with LiClO₄, Pt electrodes, ambient temperature | Metal-free, avoids chemical oxidants | Not specified | researchgate.net |

| Cinnamic Acid Derivatives | Langlois Reagent (CF₃SO₂Na) | Reoptimized electrochemical conditions | Reduced loading of Langlois reagent, broad functional group tolerance | Satisfactory | researchgate.net |

The involvement of radical intermediates is a cornerstone of the electrochemical decarboxylative trifluoromethylation process. researchgate.netnih.gov Mechanistic studies have provided compelling evidence for a radical pathway. Control experiments are a key tool for this investigation; the addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 1,1-diphenylethene, or 2,6-di-tert-butyl-4-methylphenol (BHT) to the reaction mixture has been shown to dramatically inhibit or completely suppress the formation of the desired trifluoromethylated product. researchgate.net

Furthermore, the successful trapping of the trifluoromethyl radical by these scavengers, with the detection of the corresponding adducts (e.g., TEMPO-CF₃) by gas chromatography-mass spectrometry (GC-MS), confirms the presence of CF₃ radicals during the reaction. researchgate.net These insights strongly support a mechanism where the reaction proceeds through a radical pathway rather than an ionic one. researchgate.net

Computational investigations using Density Functional Theory (DFT) have also been employed to analyze the reaction mechanism, particularly the addition of trifluoromethyl radicals to the cinnamic acid derivatives and the stability of the resulting intermediates. researchgate.net These studies, combined with experimental evidence, suggest that the reaction is initiated by a single-electron transfer, leading to the formation of the critical radical intermediates that drive the synthesis. nih.gov

Table 2: Evidence for Radical Intermediates in Trifluoromethylation of Cinnamic Acids

| Experimental Method | Observation | Conclusion | Source |

| Addition of Radical Scavengers (TEMPO, BHT) | Trace amounts of desired product were obtained. | The reaction proceeds via a radical pathway. | researchgate.net |

| Radical Trapping Experiment | The TEMPO-CF₃ adduct was detected by GC-MS. | Confirms the presence of CF₃ radicals as intermediates. | researchgate.net |

| Cyclic Voltammetry (CV) | Distinct oxidation peaks for CF₃SO₂Na and cinnamic acid were observed. | Provides insight into the electrochemical behavior and initiation step. | researchgate.net |

| Computational Studies (DFT) | Analysis of the addition of trifluoromethyl radicals to methoxycinnamic acids. | Provides theoretical support for the proposed radical mechanism and intermediates. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of producing cinnamic acid derivatives, several greener methodologies have been developed. A key strategy involves the use of environmentally benign solvents, with water being an ideal choice. ajol.infonih.gov

One prominent green method is the Mizoroki-Heck cross-coupling reaction, which has been adapted for the synthesis of cinnamic acids and their esters. ajol.info This approach can be performed using a palladium N-heterocyclic carbene catalyst that demonstrates excellent stability in air and moisture. ajol.info Crucially, the reaction can be carried out using water as the sole solvent, which significantly improves the environmental profile of the synthesis. ajol.info

Another green technique is the use of microwave irradiation in conjunction with water as a solvent for the Knoevenagel condensation of aromatic aldehydes with malonic acid to produce cinnamic acids. thepharmajournal.com This method is noted for being simple, eco-friendly, and providing excellent yields and high product purity. thepharmajournal.com Furthermore, the development of solid-state mechanochemical methods, such as using ball milling and piezoelectric materials to generate trifluoromethyl radicals, represents a frontier in green synthesis by eliminating the need for bulk solvents altogether. nih.gov These solvent-free approaches offer cleaner and more sustainable access to a range of trifluoromethylated compounds. nih.gov

The electrochemical methods described previously also align with green chemistry principles by avoiding the use of stoichiometric heavy metal catalysts and harsh chemical oxidants, relying instead on electricity as a clean reagent. researchgate.netnih.gov

Derivatives of 2 Trifluoromethyl Cinnamic Acid and Structure Activity Relationship Sar Studies

Synthesis and Functionalization of Substituted 2-(Trifluoromethyl)cinnamic Acid Analogues

The synthesis of analogues of this compound leverages established chemical reactions for forming carbon-carbon double bonds and modifying aromatic rings. These methods allow for the introduction of a wide array of functional groups, leading to diverse chemical properties and biological effects.

Common synthetic routes include:

Perkin Reaction: This reaction traditionally involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride. organic-chemistry.org However, it often requires high temperatures, which can be a limitation. organic-chemistry.org

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. researchgate.net

Aldol (B89426) Condensation: A prevalent method for synthesizing trifluoromethyl-substituted cinnamic acids involves the aldol condensation of a substituted benzaldehyde (B42025) (like 2,4-bis(trifluoromethyl)benzaldehyde) with an aldehyde such as acetaldehyde, using a base catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). A similar one-step aldol reaction has been patented for the synthesis of m-trifluoromethyl cinnamic acid from m-trifluoromethylbenzaldehyde and acetaldehyde. google.com

Horner-Wadsworth-Emmons (HWE) Olefination: This is a highly versatile and stereoselective method that reliably produces the desired (E)-isomer of cinnamic acid esters in high yields. organic-chemistry.org The process typically involves a four-step sequence starting from the corresponding arene to create a phosphono acetate, which then undergoes the HWE olefination. organic-chemistry.org This approach is advantageous as it can accommodate sensitive functional groups. organic-chemistry.org

Palladium-Catalyzed Olefination: Modern synthetic strategies include methods like the Pd(II)-catalyzed C-H olefination, which has been used to synthesize novel non-benzenoid analogues of cinnamic acid. rsc.org

Functionalization of the this compound structure can occur at several positions: the carboxylic acid group can be converted to esters or amides, the phenyl ring can be further substituted, and the alkene double bond can be modified. nih.govnih.gov For instance, the carboxyl group has been replaced with bioisosteres like 1,2,4-oxadiazole (B8745197) to create novel styryl oxadiazoles. nih.gov The synthesis of amide derivatives is often achieved by converting the carboxylic acid to an acyl chloride, which then reacts with a substituted aniline. nih.gov These modifications are instrumental in tuning the molecule's lipophilicity, electronic properties, and interaction with biological targets. researchgate.net

Exploration of Isomeric Forms (E/Z Isomers) and Positional Isomers (meta-, para-)

The biological activity of trifluoromethyl-substituted cinnamic acids is significantly influenced by their isomeric form. Isomerism in these compounds can be categorized into stereoisomerism at the alkene double bond (E/Z isomers) and positional isomerism of the trifluoromethyl group on the benzene (B151609) ring.

(E/Z) Isomerism: The presence of the acrylic acid group on the phenyl ring allows for two geometric isomers: cis (Z) and trans (E). nih.gov The trans or (E)-isomer is the most common and generally more stable form. nih.govnih.gov The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond. docbrown.infoyoutube.com If the highest-priority groups are on the same side of the double bond, it is the Z-isomer; if they are on opposite sides, it is the E-isomer. youtube.com The subject compound, this compound, is typically studied as the (E)-isomer, also known as trans-2-(trifluoromethyl)cinnamic acid. nih.gov

Positional Isomerism: The trifluoromethyl group can be attached to the ortho- (position 2), meta- (position 3), or para- (position 4) position of the cinnamic acid's phenyl ring. This positional variation has a profound impact on the molecule's biological profile. For example, studies on the growth inhibition of the parasitic weed Cuscuta campestris showed that trans-2-(trifluoromethyl)cinnamic acid (the ortho-isomer) had reduced activity compared to the parent trans-cinnamic acid. mdpi.com In contrast, trans-4-(trifluoromethyl)cinnamic acid (the para-isomer) demonstrated enhanced activity. mdpi.com This highlights the critical role of the substituent's location in determining biological efficacy.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective therapeutic agents. rsdjournal.org For derivatives of this compound, SAR analyses focus on the effects of the trifluoromethyl group's position and the influence of other substituents on the molecule. nih.govmdpi.com

The position of the electron-withdrawing trifluoromethyl group on the phenyl ring is a key determinant of biological activity. researchgate.net Research comparing the positional isomers of trifluoromethyl-substituted cinnamic acids has revealed significant differences in their effects.

In a study assessing the inhibitory activity of cinnamic acid analogues against the parasitic plant Cuscuta campestris, the placement of the -CF3 group was shown to be critical. mdpi.com The ortho-trifluoromethylated compound (trans-2-(trifluoromethyl)cinnamic acid) led to a decrease in activity compared to unsubstituted trans-cinnamic acid. mdpi.com It was hypothesized that the bulky trifluoromethyl group in the ortho position could sterically hinder the molecule's ability to be channeled into coumarins, a potential mode of action. mdpi.com Conversely, the para-trifluoromethylated analogue (trans-4-(trifluoromethyl)cinnamic acid) significantly improved the inhibitory activity relative to the parent compound. mdpi.com

| Compound | Position of -CF3 Group | Observed Activity vs. trans-Cinnamic Acid | Reference |

|---|---|---|---|

| trans-2-(Trifluoromethyl)cinnamic acid | ortho- (C2) | Reduced Activity | mdpi.com |

| trans-4-(Trifluoromethyl)cinnamic acid | para- (C4) | Improved Activity | mdpi.com |

The nature and position of various substituents on the cinnamic acid framework play a crucial role in modulating biological efficacy. nih.govnih.gov The introduction of different functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. researchgate.netresearchgate.net

SAR studies have shown that the electronic nature of the substituent is particularly important.

Electron-withdrawing groups (EWGs): Groups like halogens (-F, -Cl), nitro (-NO2), and trifluoromethyl (-CF3) are strong EWGs. nih.govnih.gov In some contexts, the presence of EWGs enhances biological activity. For example, in the development of anti-tuberculosis (anti-TB) agents, the introduction of an EWG, especially at the para position of the phenyl ring, was found to favor significant anti-TB activity. nih.gov

Electron-donating groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2) are EDGs. nih.gov In other biological applications, these groups are more favorable. A study on betulinic acid derivatives incorporating a cinnamic acid moiety found that EDGs on the phenyl ring, such as methoxy groups, were beneficial for anti-HIV activity, whereas derivatives with EWGs like chloro, nitro, or trifluoromethyl were less potent. nih.gov

This demonstrates that the optimal substitution pattern is highly dependent on the specific biological target and desired therapeutic effect.

| Substituent Type | Example Substituent | Position | Targeted Application | Impact on Activity | Reference |

|---|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | -Cl | para- | Antibacterial (Anti-TB) | Enhanced Activity | nih.gov |

| Electron-Withdrawing Group (EWG) | -COOH | para- | Antibacterial (Anti-TB) | Potent Activity | nih.gov |

| Electron-Withdrawing Group (EWG) | -Cl, -NO2, -CF3 | meta-, para- | Anti-HIV | Less Potent | nih.gov |

| Electron-Donating Group (EDG) | -OCH3 | ortho-, meta-, para- | Anti-HIV | Beneficial to Activity | nih.gov |

| Electron-Donating Group (EDG) | -N(CH3)2 | para- | Anti-HIV | Beneficial to Activity | nih.gov |

Computational Chemistry and Spectroscopic Investigations in Research Applications

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscielo.org.mx It is widely used for calculating structural, vibrational, and electronic properties. scielo.org.mxniscpr.res.in For derivatives of cinnamic acid, DFT calculations, often using Becke's three-parameter exchange functional (B3) combined with the Lee-Yang-Parr (LYP) correlation functional (B3LYP), are particularly effective for enhancing electron density calculations. niscpr.res.in

In a detailed study on the closely related isomer, trans-4-(Trifluoromethyl)cinnamic acid (4TFCA), researchers utilized the DFT/B3LYP method with a 6-311++G(d,p) basis set to compute its geometrical parameters and analyze its molecular characteristics. niscpr.res.inniscpr.res.in This level of theory is chosen for its efficiency in handling the polar bonds of carbon rings. niscpr.res.in Such computational analyses provide a foundational understanding of the molecule's structural and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. scielo.org.mxaimspress.com The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. scielo.org.mx The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scielo.org.mxnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that charge transfer can easily occur within the molecule. scielo.org.mxnih.gov For instance, in a study of cinnamic acid, the energy gap was found to be quite small at 0.0205 eV, implying significant reactivity. nih.gov In the computational analysis of trans-4-(Trifluoromethyl)cinnamic acid, the HOMO-LUMO energy gap was determined to be -0.08657 eV, which also points to high chemical reactivity and biological activity. nih.gov This analysis helps predict the most reactive sites within the π-electron system of the molecule. scielo.org.mx

Thermodynamic Properties and Reaction Energetics

DFT calculations are also employed to determine the thermodynamic properties of molecules, which are crucial for understanding their stability and behavior in chemical reactions. niscpr.res.inmdpi.com These calculations can predict parameters such as the optimized global minimum energy and the zero-point vibrational energy.

For the related compound trans-4-(Trifluoromethyl)cinnamic acid, the total energy was calculated to be 103.81 kcal/mol, with a zero-point vibrational energy of 95.39 kcal/mol. niscpr.res.in These thermodynamic findings are instrumental in predicting the molecule's behavior in chemical processes. niscpr.res.in

Table 1: Calculated Thermodynamic Parameters for trans-4-(Trifluoromethyl)cinnamic acid

| Parameter | Value |

|---|---|

| Optimized Global Minimum Energy | 103.81 kcal/mol |

| Zero-Point Vibrational Energy | 95.39 kcal/mol |

Data pertains to the isomer trans-4-(Trifluoromethyl)cinnamic acid as a representative example. niscpr.res.in

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, "Lewis-like" description of bonding and electronic structure. nih.govresearchgate.net It is used to study charge delocalization, hyperconjugative interactions, and the stability arising from electron transfers between donor and acceptor orbitals. niscpr.res.inniscpr.res.in By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy E(2), which indicates the intensity of the interaction. researchgate.net

In the study of trans-4-(Trifluoromethyl)cinnamic acid, NBO analysis was used to investigate the stability resulting from hyperconjugative π →π* interactions. niscpr.res.inniscpr.res.in This analysis helps to pinpoint the most reactive sites for nucleophilic or electrophilic attack by providing insights into the properties of chemical bonds. researchgate.net The analysis of charge distribution and intramolecular charge transfer provides a deeper understanding of the molecule's electronic structure and reactivity. scielo.org.mx

Molecular Docking Studies and Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting the interaction between a ligand (like 2-(Trifluoromethyl)cinnamic acid) and a protein target. nih.govnih.gov These studies help in understanding the binding affinity, mode of interaction, and potential inhibitory activity of a compound. nih.gov

Ligand-Protein Binding Energy Predictions

A key output of molecular docking is the binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy typically indicates a more stable and favorable interaction.

In a molecular docking study of the related compound trans-4-(Trifluoromethyl)cinnamic acid, researchers investigated its interaction with the enzyme Histone Deacetylase 8 (HDAC8). niscpr.res.inniscpr.res.in The study predicted a strong binding affinity, demonstrating the potential of trifluoromethyl-substituted cinnamic acids as effective ligands for this protein target. niscpr.res.inniscpr.res.in

Inhibition Mechanism Elucidation (e.g., Histone Deacetylase 8)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are significant therapeutic targets for cancer. niscpr.res.innih.gov HDAC8, a member of this family, is a well-established target for cancer therapy. niscpr.res.innih.gov Molecular docking studies can elucidate the inhibition mechanism by revealing how a ligand binds to the active site of the enzyme.

The docking analysis of trans-4-(Trifluoromethyl)cinnamic acid with HDAC8 revealed a binding energy of –6.10 kcal/mol, indicating a strong inhibitory potential. niscpr.res.inniscpr.res.in Such studies allow researchers to identify the specific amino acid residues involved in the interaction and understand how the ligand stabilizes the protein-ligand complex, which is crucial for designing more potent and selective inhibitors. nih.gov This information provides a rational basis for the development of new therapeutic agents based on the cinnamic acid scaffold. nih.gov

Table 2: Molecular Docking Results for trans-4-(Trifluoromethyl)cinnamic acid

| Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|

| Histone Deacetylase 8 (HDAC8) | -6.10 |

Data pertains to the isomer trans-4-(Trifluoromethyl)cinnamic acid as a representative example. niscpr.res.inniscpr.res.in

Spectroscopic Analysis in Mechanistic and Kinetic Research

Spectroscopic methods are indispensable tools for elucidating the mechanisms and kinetics of chemical reactions involving this compound. They allow for real-time monitoring of reactant consumption and product formation, providing a detailed picture of the reaction progress.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful method for monitoring the progress of reactions involving cinnamic acid derivatives. nih.govnih.govresearchgate.net These techniques are sensitive to changes in the vibrational modes of molecules, which are directly related to their chemical bonds and functional groups.

In the context of this compound, FT-IR and FT-Raman spectroscopy can be employed to follow the course of reactions such as esterification, amidation, or cycloadditions. For instance, during a reaction, the disappearance of the characteristic C=C stretching vibration of the cinnamic acid backbone and the appearance of new bands corresponding to the product can be quantitatively monitored. The infrared spectrum of cinnamic acid displays prominent peaks for specific bond vibrations, which can be used to track its concentration during a reaction. docbrown.info

The progress of photochemical dimerization reactions of various substituted trans-cinnamic acids has been successfully monitored using infrared and Raman microscopy. rsc.org This approach confirms the topotactic nature of these solid-state reactions. rsc.org For example, the IR spectrum of trans-cinnamic acid exhibits characteristic bands at 1679 cm⁻¹ and 1628 cm⁻¹ corresponding to the C=O and C=C stretching vibrations, respectively. researchgate.net Changes in the intensity of these bands provide a direct measure of the extent of the reaction.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for trans-Cinnamic Acid | Application in Reaction Monitoring |

| O-H Stretch (Carboxylic Acid) | ~3400-2300 (broad) docbrown.info | Disappearance indicates esterification or amidation. |

| C=O Stretch (Carboxylic Acid) | ~1679 researchgate.net | Shift or disappearance upon reaction of the carboxyl group. |

| C=C Stretch (Alkene) | ~1628 researchgate.net | Disappearance indicates saturation of the double bond (e.g., in dimerization). |

| Benzene (B151609) Ring Vibrations | ~1576, 1494, 1449 researchgate.net | Can be used as an internal standard if the ring is not involved in the reaction. |

This table provides representative vibrational frequencies for the parent compound, trans-cinnamic acid. The exact positions for this compound may vary slightly due to the electronic effects of the trifluoromethyl group.

UV-Visible spectroscopy is a key technique for studying photochemical transformations of this compound, particularly its photodimerization reactions. acs.orgacs.org The electronic transitions within the molecule give rise to characteristic absorption bands in the UV-Vis spectrum.

The photodimerization of cinnamic acid derivatives, a classic example of a [2+2] cycloaddition, can be initiated by UV irradiation. researchgate.netresearchgate.net The progress of this reaction can be conveniently followed by monitoring the decrease in the absorbance of the monomer at its λmax. trans-Cinnamic acid, for example, has a maximum absorbance at approximately 270 nm, while its cis-isomer absorbs at around 262 nm. researchgate.net The formation of the cyclobutane (B1203170) ring in the dimer disrupts the extended conjugation of the cinnamic acid monomer, leading to a significant change in the UV-Vis spectrum. This allows for the calculation of reaction kinetics and quantum yields. The ionization constant and UV-spectra of this compound have been subjects of study. sigmaaldrich.com

The study of new UV absorbers, such as 2-methylphenyl cinnamate (B1238496) esters, has been facilitated by phosphorescence and electron paramagnetic resonance spectra, revealing insights into their excited triplet states. rsc.org

| Compound | Typical λmax (nm) | Significance in Photochemical Studies |

| trans-Cinnamic Acid | ~270 researchgate.net | The decrease in absorbance at this wavelength is monitored to follow the rate of photodimerization. |

| cis-Cinnamic Acid | ~262 researchgate.net | Can be formed as an intermediate during photoisomerization. |

| Dimer (Truxillic or Truxinic Acid derivatives) | Significantly lower absorbance in the 250-300 nm region | The disappearance of the monomer's absorption indicates product formation. |

This table presents data for the parent cinnamic acid. The trifluoromethyl group in this compound will likely cause a slight shift in the absorption maxima.

X-ray diffraction (XRD) is a powerful, non-destructive technique for monitoring reactions that occur in the solid state, particularly single-crystal-to-single-crystal (SCSC) transformations. acs.orgacs.org In an SCSC reaction, the crystalline integrity of the material is maintained throughout the chemical transformation. researchgate.net This allows for the precise determination of the three-dimensional atomic structure of the reactants, intermediates, and products.

For this compound, XRD can be used to study solid-state photodimerization reactions. nih.govresearchgate.net By collecting diffraction data at various time intervals during the reaction, a "movie" of the atomic movements can be created. This provides invaluable information about the reaction mechanism, including changes in unit cell parameters, bond lengths, and bond angles. The [2+2] photodimerization of alpha-trans-cinnamic acid to alpha-truxillic acid is a classic example that has been studied using single-crystal X-ray analysis. nih.govresearchgate.net This reaction is often accompanied by a significant change in the monoclinic β-angle of the unit cell. acs.orgnih.gov

Time-resolved X-ray scattering has also been employed to study the X-ray-induced dimerization of cinnamic acid, providing insights into the reaction kinetics and spatial progression within the crystal. esrf.frnih.gov

| Crystallographic Parameter | Change Observed During Photodimerization | Mechanistic Insight Provided |

| Unit Cell Dimensions | Can expand or contract anisotropically. acs.orgnih.gov | Reflects the changes in molecular packing and orientation during the reaction. |

| Intermolecular Distances | The distance between reacting double bonds decreases. | Confirms the topochemical control of the reaction. |

| Atomic Coordinates | Atoms move to form new covalent bonds in the cyclobutane ring. | Provides a detailed picture of the reaction pathway at the atomic level. |

| Occupancy of Atomic Positions | Can be used to model the coexistence of reactant and product molecules within the same crystal lattice. researchgate.net | Allows for the quantification of the reaction conversion. |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug Likeness

In the early stages of drug discovery, computational methods, often referred to as in silico techniques, are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.gov These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to expensive and time-consuming laboratory synthesis and testing. instem.comnih.gov

For this compound and its derivatives, in silico ADMET profiling can provide valuable insights into their potential as therapeutic agents. nih.gov Various software tools and algorithms can be used to calculate a range of physicochemical and pharmacokinetic properties. nih.gov

Absorption: Predictions often focus on properties like intestinal absorption, Caco-2 cell permeability, and skin permeability. These are influenced by factors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated through frameworks like Lipinski's Rule of Five. nih.gov

Distribution: Key predicted parameters include plasma protein binding and blood-brain barrier penetration. These properties determine where the compound will travel in the body and whether it can reach its intended target.

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions.

Excretion: Predictions may estimate the rate and route of elimination from the body, such as renal clearance.

Toxicity: A wide range of toxicological endpoints can be predicted computationally, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity. instem.comnih.govnih.gov These predictions are based on the presence of structural alerts or by comparing the molecule to databases of known toxic compounds. researchgate.net

| ADMET Parameter | Predicted Property for a Drug-like Compound | Significance for this compound Derivatives |

| Absorption | Good oral bioavailability | Essential for oral drug administration. |

| Distribution | Moderate plasma protein binding, appropriate blood-brain barrier penetration | Determines the compound's availability to act at the target site. |

| Metabolism | Not a potent inhibitor or inducer of major CYP enzymes | Reduces the risk of adverse drug-drug interactions. |

| Excretion | Efficient clearance from the body | Avoids accumulation and potential long-term toxicity. |

| Toxicity | Low risk of mutagenicity, carcinogenicity, and organ toxicity nih.gov | Crucial for the safety profile of a potential drug candidate. |

This table provides a general overview of desirable ADMET properties. The specific predicted values for this compound would require a detailed computational analysis.

Applications in Advanced Materials and Agrochemical Science

Utilization as Building Blocks in Specialty Chemicals and Polymers

2-(Trifluoromethyl)cinnamic acid serves as a versatile monomer and intermediate in the development of specialty chemicals and high-performance polymers. chemimpex.com The incorporation of the trifluoromethyl (-CF3) group into polymer backbones is a widely used strategy for significant property enhancement. researchgate.net

The introduction of -CF3 groups can lead to polymers with a combination of excellent thermal stability, improved solubility in organic solvents, and enhanced mechanical properties. researchgate.netrsc.org These fluorinated polymers often exhibit reduced dielectric constants and lower water absorption, making them suitable for applications in microelectronics and optoelectronics. rsc.orgacs.orgresearchgate.net For instance, polyimides containing trifluoromethyl groups have shown high thermal stability, good optical transparency, and low dielectric constants. rsc.org The bulky nature of the -CF3 group can increase the fractional free volume within the polymer matrix, which in turn reduces the dielectric constant and improves solubility. rsc.orgresearchgate.net

Furthermore, the cinnamic acid backbone itself provides a route to creating photoreactive polymers. The double bond in the acrylic acid portion can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains. koreascience.krresearchgate.net This property is valuable for applications such as photoresists in microlithography and for creating materials with tunable properties. By using this compound as a monomer, it is possible to synthesize photoreactive polymers that also benefit from the enhanced properties conferred by the trifluoromethyl group.

Table 1: Impact of Trifluoromethyl Group on Polymer Properties

| Property | Effect of Trifluoromethyl Group Introduction | Rationale |

| Thermal Stability | Increased | High strength of the C-F bond. |

| Solubility | Improved | Reduced chain packing and intermolecular forces due to the bulky -CF3 group. rsc.orgacs.org |

| Optical Transparency | Enhanced | Disruption of polymer chain packing, reducing crystallinity and light scattering. rsc.org |

| Dielectric Constant | Reduced | Increased free volume and low polarizability of the C-F bond. rsc.orgresearchgate.net |

| Water Absorption | Decreased | Hydrophobic nature of the trifluoromethyl group. rsc.orgacs.org |

| Mechanical Strength | Maintained or Improved | Strong intermolecular interactions can be maintained. rsc.org |

Formulation in Agricultural Chemicals for Enhanced Efficacy

In the field of agrochemical science, this compound and its derivatives are utilized in the formulation of products with enhanced efficacy. chemimpex.com The trifluoromethyl group is a key substituent in many modern pesticides due to its ability to increase the biological activity and metabolic stability of the active ingredients. rsc.org

Pest Control Applications

Derivatives of this compound have shown promise in various pest control applications, including as herbicides, insecticides, and fungicides.

Herbicidal Activity: Research into the structure-activity relationship of cinnamic acid derivatives has demonstrated the positive impact of trifluoromethylation on herbicidal potency. In a study investigating the control of the parasitic weed Cuscuta campestris, a para-trifluoromethylated cinnamic acid derivative exhibited improved growth inhibition compared to the unsubstituted parent compound. nih.gov While this study focused on the para-substituted isomer, it highlights the potential of trifluoromethylated cinnamic acids in developing new herbicides. Another patent describes substituted phthalimido-cinnamic acid derivatives with herbicidal effects. wipo.int

Insecticidal Activity: The trifluoromethyl group is a common feature in modern insecticides. Studies on 2-phenylpyridine (B120327) derivatives have shown that the presence of a trifluoromethyl group can be optimal for insecticidal activity against specific pests. nih.gov For example, certain derivatives displayed 100% inhibition against Mythimna separata (oriental armyworm). nih.gov Although not directly synthesized from this compound, these findings underscore the value of the trifluoromethylphenyl moiety, a core component of this compound, in designing potent insecticides. Further research has explored the insecticidal potential of novel cholesterol ester derivatives containing cinnamic acid-like fragments. mdpi.com

Fungicidal Activity: Novel cinnamic acid derivatives are being explored as candidates for new fungicides. A study on cinnamic oxime esters revealed that some derivatives exhibited excellent activity against various plant pathogenic fungi, including Valsa mali and Botrytis cinerea. nih.gov The introduction of different substituents on the cinnamic acid scaffold allows for the tuning of antifungal activity, and the inclusion of a trifluoromethyl group is a logical step in the design of more effective and stable fungicidal compounds. Research on natural compounds has also inspired the synthesis of cinnamate (B1238496) derivatives with significant fungicidal and acaricidal activities. nih.gov

Table 2: Research Findings on Trifluoromethylated Cinnamic Acid Derivatives in Pest Control

| Application | Derivative/Compound Type | Research Finding |

| Herbicidal | trans-4-(Trifluoromethyl)cinnamic acid | Improved growth inhibition of the parasitic weed Cuscuta campestris compared to the parent compound. nih.gov |

| Insecticidal | 2-Phenylpyridine derivative with a trifluoromethyl group | Showed 100% inhibitory activity against Mythimna separata. nih.gov |

| Fungicidal | Novel cinnamic oxime esters | Demonstrated excellent activities against Valsa mali and Botrytis cinerea. nih.gov |

Plant Growth Regulation Research

The role of cinnamic acid and its derivatives as plant growth regulators is an active area of research. Cinnamic acid itself is a natural plant metabolite that can influence various physiological processes, including root growth. google.com Depending on the concentration and the specific plant species, cinnamic acid can act as either a growth inhibitor or promoter.

Structure-activity relationship studies on cinnamic acid analogues provide insights into how modifications to the molecule can affect its biological activity on plants. For instance, the previously mentioned study on the herbicidal effects of trifluoromethylated cinnamic acid on Cuscuta campestris demonstrates that the trifluoromethyl group can significantly modulate its interaction with plant systems. nih.gov The ortho-trifluoromethylated compound, this compound, was found to have reduced activity compared to the unsubstituted trans-cinnamic acid in that particular study, indicating that the position of the trifluoromethyl group is crucial for its biological effect. nih.gov This highlights the importance of positional isomerism in determining the efficacy and type of regulatory effect (inhibitory or promotional) on plant growth. Further research is needed to fully elucidate the potential of this compound and its derivatives as selective plant growth regulators for various agricultural applications.

Future Research Directions and Translational Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

A significant focus is on the use of advanced catalytic systems. For instance, solid-supported palladium(II) complexes are being investigated for their role in catalyzing the Mizoroki-Heck coupling reaction, a key step in the synthesis of cinnamic acid derivatives. google.com These solid-supported catalysts offer the advantage of being stable and recyclable, which can significantly reduce the amount of palladium waste and decrease production costs. google.com Research has shown that these catalysts can achieve high turnover numbers and frequencies, making them suitable for industrial applications. google.com

Furthermore, the use of cinchona alkaloid derived chiral phase-transfer catalysts is being explored for the asymmetric synthesis of trifluoromethylated compounds. nih.gov These catalysts have demonstrated high chemo-, regio-, diastereo-, and enantioselectivity in the synthesis of chiral trifluoromethylated γ-amino acids. nih.gov The development of such catalytic systems is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Design and Synthesis of Advanced Biologically Active Analogues

Building upon the known biological activities of cinnamic acid derivatives, researchers are actively designing and synthesizing advanced analogues of 2-(Trifluoromethyl)cinnamic acid with enhanced biological properties. mdpi.comnih.gov The introduction of a trifluoromethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a valuable tool in drug design. nih.gov

One area of interest is the development of selective androgen receptor modulators (SARMs). By modifying the structure of existing nonsteroidal AR ligands, researchers have synthesized second-generation ligands with improved metabolic stability and high binding affinity to the androgen receptor. nih.gov This involves replacing certain chemical linkages to prevent metabolic oxidation while retaining the desired biological activity. nih.gov

The synthesis of novel cinnamic acid-based antimicrobials is another promising avenue. mdpi.com By combining the cinnamic acid scaffold with other pharmacologically active entities, scientists aim to create hybrid molecules with enhanced efficacy against a range of bacterial and fungal pathogens. mdpi.com These synthetic derivatives have shown greater activity than their individual components in some cases. mdpi.com

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental work is becoming increasingly vital in the study of this compound and its analogues. Computational methods, such as quantum mechanics calculations, are being used to understand reaction mechanisms and predict the properties of new compounds. nih.govacs.org

For example, a combined experimental and computational study of the electrochemical decarboxylative trifluoromethylation of cinnamic acids has provided valuable insights into the reaction mechanism. nih.gov This has helped in optimizing reaction conditions and understanding the influence of different substituents on the product yield. nih.gov Computational evidence has also been instrumental in explaining the role of Lewis acid cocatalysts in accelerating triplet energy transfer in the enantioselective [2+2] cycloaddition of cinnamate (B1238496) esters. acs.org This understanding allows for a more rational design of catalytic systems.

These predictive models help to streamline the research process by identifying promising candidates for synthesis and biological testing, thereby saving time and resources.

Development of Industrial-Scale Synthetic Processes with Enhanced Sustainability

As the potential applications of this compound expand, the need for sustainable and scalable synthetic processes becomes more pressing. Future research will focus on developing "green" synthesis routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. mdpi.com

The development of processes that allow for catalyst recycling is another key aspect of sustainable manufacturing. google.com As mentioned earlier, solid-supported catalysts can be separated and reused for multiple cycles without a significant loss of activity, which is a major step towards more economical and environmentally friendly industrial production. google.com Furthermore, research into alternative energy sources for chemical reactions, such as microwave-assisted synthesis, is also contributing to more sustainable practices. rsc.org

Q & A

Q. What are the optimal methods for synthesizing 2-(Trifluoromethyl)cinnamic acid with high stereochemical purity?

The synthesis typically employs a Knoevenagel condensation between 2-(trifluoromethyl)benzaldehyde and malonic acid derivatives. Key parameters include:

- Catalyst selection : Use piperidine or pyridine to facilitate enolate formation.

- Solvent optimization : Reflux in ethanol or toluene to enhance reaction efficiency.

- Isomer control : The trans (E)-isomer dominates due to steric hindrance of the trifluoromethyl group. Recrystallization in ethanol/water mixtures yields >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Standard characterization involves:

Q. How can researchers purify this compound effectively?

Purification methods include:

- Recrystallization : Use ethanol/water (1:1 v/v) to obtain crystalline powder (melting point: 204°C).

- Column chromatography : Employ silica gel with hexane/ethyl acetate (3:1) to resolve stereoisomers or byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for high-purity isolation .

Q. What are the critical safety considerations when handling this compound?

- Hazards : Irritant to eyes and skin (H315, H319).

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents.

- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in this compound?

The electron-withdrawing trifluoromethyl group at the ortho-position:

- Reduces the pK of the carboxylic acid (≈2.5–3.0), enhancing solubility in basic media.

- Stabilizes the α,β-unsaturated system via conjugation, increasing resistance to electrophilic addition.

- Alters charge distribution, as shown by DFT calculations (B3LYP/6-311++G(d,p)), with bond lengths deviating <0.02 Å from experimental data .

Q. How can computational methods predict and validate physicochemical properties?

- DFT studies : Optimize geometry using B3LYP/6-311++G(d,p) to calculate bond lengths (e.g., C1-C2 = 1.405 Å) and angles (C3-C4-C11 = 119.6°).

- Solvation free energy : Predict solubility in solvents like chloroform or acetone using COSMO-RS models.

- Validation : Compare computed vibrational frequencies (IR) and O NMR shifts with experimental data .

Q. How to resolve contradictions in biological activity data for derivatives of this compound?

In studies on delayed gastric emptying, structure-activity relationships (SAR) revealed:

- Substituent position : The ortho-trifluoromethyl group (vs. meta or para) enhances bioactivity due to steric and electronic effects.

- Assay variability : Standardize in vitro α-glucosidase inhibition protocols (pH 6.8, 37°C) and use positive controls (e.g., acarbose).

- Data validation : Confirm purity via HPLC and cross-validate results across multiple biological models .

Q. What strategies optimize synthetic routes to avoid byproducts in trifluoromethyl-substituted cinnamic acids?

- Microwave-assisted synthesis : Reduces reaction time (<30 min) and minimizes thermal decomposition.

- Flow chemistry : Enhances reproducibility for scale-up by maintaining precise temperature and stoichiometric ratios.

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., decarboxylated products) and adjust reaction conditions (e.g., lower temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.